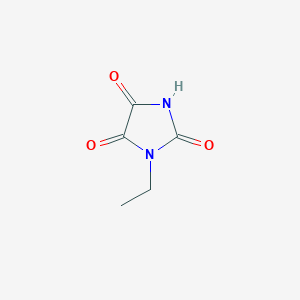
1-乙基咪唑烷-2,4,5-三酮
描述
VUF-8929 是一种作为钙通道阻滞剂的小分子药物。 它最初由 MSD Oss BV 开发,并已被研究其在心血管疾病中的潜在治疗应用,特别是其抗缺血特性 。 该化合物具有 C23H23F2NO 的分子式,并且以其降低心脏负荷和增加冠脉流量的能力而闻名 .
科学研究应用
准备方法
VUF-8929 的合成路线和反应条件在公开的来源中没有被广泛记录。 已知该化合物是一种二苯基烷基胺衍生物,在结构上与普萘洛尔相关 。 VUF-8929 的工业生产方法可能涉及用于类似小分子药物的标准有机合成技术,包括多步合成、纯化和表征过程。
化学反应分析
VUF-8929 经历了钙通道阻滞剂典型的各种化学反应。 这些反应包括:
氧化: 该化合物可以进行氧化反应,这可能会改变其药理特性。
还原: 还原反应可以改变 VUF-8929 中存在的官能团,可能影响其活性。
在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况。
作用机制
VUF-8929 通过抑制电压依赖性钙通道发挥作用。 这种抑制减少了钙离子流入心肌细胞,从而降低了心脏的负荷并增加了冠脉血流量 。 VUF-8929 的分子靶标包括 L 型钙通道,它们在心肌收缩和舒张中起着至关重要的作用 .
相似化合物的比较
VUF-8929 在结构上与其他二苯基烷基胺衍生物有关,例如普萘洛尔。 它在其选择性冠脉扩张特性及其作为心肌保护剂的潜力方面是独一无二的 。 类似的化合物包括:
普萘洛尔: 另一种具有钙通道阻滞特性的二苯基烷基胺衍生物。
加洛帕米尔: 一种用于治疗心血管疾病的钙通道阻滞剂。
生物活性
1-Ethylimidazolidine-2,4,5-trione is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 142.11 g/mol
- CAS Number : 57012-86-9
1-Ethylimidazolidine-2,4,5-trione exhibits significant biological activity primarily through its role as an inhibitor of cholinergic enzymes. This is particularly relevant for conditions such as Alzheimer's disease (AD), where the inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission.
Enzyme Inhibition
Research indicates that derivatives of imidazolidine-2,4,5-triones have shown potent inhibitory effects on AChE and butyrylcholinesterase (BChE). Notably, compounds derived from this scaffold demonstrated higher inhibitory activity than standard drugs such as rivastigmine and galanthamine:
| Compound | AChE IC (μmol/L) | BChE IC (μmol/L) |
|---|---|---|
| 1-Ethylimidazolidine-2,4,5-trione | 1.66 | Not specified |
| Rivastigmine | Higher than 1.66 | Not specified |
| Galanthamine | Lower than 1.66 | Not specified |
The highest observed inhibitory activity was recorded at IC = 1.66 μmol/L for specific derivatives .
Antimicrobial Activity
In addition to cholinergic enzyme inhibition, imidazolidine-2,4,5-triones have exhibited notable antimicrobial properties. For instance, certain derivatives have been reported to possess antifungal and antibacterial activities against various pathogens. The structure-activity relationships (SAR) suggest that modifications to the imidazolidine ring can enhance these properties .
In Vitro Studies
A study highlighted the synthesis of various 1-substituted imidazolidine-2,4,5-triones and their evaluation against AChE and BChE. The results indicated that many synthesized compounds not only inhibited these enzymes effectively but also demonstrated favorable lipophilicity profiles conducive to bioavailability .
Cytotoxicity Assessments
Cytotoxicity studies using the MTT assay on glioblastoma cell lines revealed that while some compounds showed significant toxicity at higher concentrations, others maintained low toxicity while exhibiting potent inhibitory effects on DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). This balance between efficacy and safety is crucial for drug development .
属性
IUPAC Name |
1-ethylimidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJKMRHILAFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391229 | |
| Record name | 1-Ethylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57012-86-9 | |
| Record name | 1-Ethylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















